molecular formula C16H20N2O3 B3163309 1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde CAS No. 883543-10-0

1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde

Cat. No.: B3163309
CAS No.: 883543-10-0
M. Wt: 288.34 g/mol
InChI Key: QVHFLNIOJDCZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde is a complex organic compound that features an indole core substituted with a hydroxy-morpholinyl-propyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxy-Morpholinyl-Propyl Group: This step involves the alkylation of the indole core with a suitable halogenated precursor, such as 2-chloro-3-morpholin-4-yl-propan-1-ol, under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to

Properties

IUPAC Name

1-(2-hydroxy-3-morpholin-4-ylpropyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-12-13-9-18(16-4-2-1-3-15(13)16)11-14(20)10-17-5-7-21-8-6-17/h1-4,9,12,14,20H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHFLNIOJDCZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN2C=C(C3=CC=CC=C32)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde
Reactant of Route 6
1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.